2-Deoxy-alpha-L-erythro-pentopyranose

説明

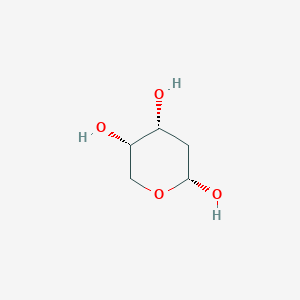

2-Deoxy-alpha-L-erythro-pentopyranose is a deoxysugar, which means it is a sugar molecule that lacks one oxygen atom compared to its parent sugar. This compound is a crucial building block in the synthesis of deoxyribonucleic acid (DNA), playing a significant role in the structure and function of genetic material .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Deoxy-alpha-L-erythro-pentopyranose typically involves the reduction of a corresponding sugar derivative. One common method is the reduction of L-erythrose using a suitable reducing agent such as sodium borohydride (NaBH4) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve enzymatic processes or chemical synthesis. Enzymatic methods often use specific enzymes to catalyze the reduction of L-erythrose, while chemical synthesis relies on reducing agents and controlled reaction environments .

化学反応の分析

Types of Reactions: 2-Deoxy-alpha-L-erythro-pentopyranose can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced further to form simpler sugar derivatives using reducing agents like sodium borohydride (NaBH4).

Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4)

Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2)

Major Products Formed:

Oxidation: Formation of carboxylic acids or aldehydes

Reduction: Formation of simpler sugar derivatives

Substitution: Formation of halogenated sugar derivatives

科学的研究の応用

Pharmaceutical Applications

1. Antiviral and Antitumor Drug Synthesis

- 2-Deoxy-alpha-L-erythro-pentopyranose is a crucial intermediate in the synthesis of nucleoside analogs used in antiviral and anticancer therapies. Notable drugs synthesized from this compound include:

- Zidovudine (AZT) : Used in the treatment of HIV/AIDS.

- Lamivudine (3TC) : Effective against HIV and hepatitis B.

- Stavudine (d4T) : Another antiviral for HIV treatment.

These compounds function by mimicking natural nucleosides, thereby inhibiting viral replication or tumor growth .

2. Mechanism of Action

- The mechanism by which 2-deoxy-D-ribose exerts its effects involves the induction of apoptosis in cancer cells through the modulation of glutathione metabolism. This process enhances the efflux of glutathione, leading to increased oxidative stress within the cells, ultimately resulting in cell death .

Biochemical Research Applications

1. Metabolic Studies

- As an endogenous metabolite, 2-deoxy-D-ribose is involved in cellular energy metabolism. Its role in ATP synthesis makes it a focal point in studies examining energy production pathways and cellular respiration .

2. Analytical Chemistry

- The compound can undergo various colorimetric reactions, making it useful for quantitative analysis in biochemical assays. Techniques such as thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are employed to analyze its presence and concentration in biological samples .

Biotechnology Applications

1. Gene Therapy

- The incorporation of 2-deoxy-D-ribose into vectors for gene therapy has shown promise. Its ability to form stable nucleoside analogs enhances the delivery of therapeutic genes into target cells, potentially improving treatment outcomes for genetic disorders .

2. Research on Secondary Metabolites

- Recent studies have highlighted the potential of 2-deoxy-D-ribose in exploring secondary metabolites derived from medicinal plants. Its role as a precursor allows researchers to synthesize and evaluate new compounds with therapeutic properties .

Case Studies

作用機序

The mechanism of action of 2-Deoxy-alpha-L-erythro-pentopyranose primarily involves its incorporation into DNA. As a deoxysugar, it forms part of the DNA backbone, linking nucleotides together through phosphodiester bonds. This incorporation is essential for DNA replication and repair processes. The compound interacts with various enzymes and proteins involved in DNA synthesis, ensuring the accurate transmission of genetic information .

類似化合物との比較

2-Deoxy-D-ribose: Another deoxysugar that is a component of DNA.

L-erythrose: The parent sugar from which 2-Deoxy-alpha-L-erythro-pentopyranose is derived.

D-ribose: A sugar molecule that forms part of ribonucleic acid (RNA).

Uniqueness: this compound is unique due to its specific stereochemistry and its role in the synthesis of DNA. Unlike 2-Deoxy-D-ribose, which is found in most organisms, this compound has a distinct configuration that makes it valuable in certain biochemical pathways and research applications .

生物活性

2-Deoxy-alpha-L-erythro-pentopyranose is a deoxysugar that plays a significant role in various biological processes, particularly in the synthesis of nucleic acids. Its structure, characterized by the absence of one oxygen atom compared to its parent sugar, influences its biochemical interactions and applications in research and medicine. This article explores the biological activity of this compound, focusing on its biochemical properties, cellular effects, and potential therapeutic applications.

This compound is involved in several key biochemical reactions:

- Interactions with Enzymes : It interacts with enzymes such as glycosidases and glycosyltransferases, which are crucial for carbohydrate metabolism. These interactions facilitate the modification and breakdown of complex carbohydrates, influencing metabolic pathways.

- Binding Mechanisms : The compound can act as both an inhibitor and an activator of specific enzymes. For example, it may inhibit glycosidases by binding to their active sites or activate glycosyltransferases, promoting the synthesis of glycosidic bonds.

- Cellular Signaling : It modulates cell signaling pathways and gene expression, affecting cellular metabolism and energy production.

Biological Activity and Effects

The biological activity of this compound can be summarized through various aspects:

Cellular Effects

- Gene Expression : This compound influences the expression of genes involved in carbohydrate metabolism, leading to changes in metabolite levels. Its effects on gene expression are critical for understanding its role in cellular function.

- Metabolic Pathways : It participates in metabolic pathways related to carbohydrate metabolism, impacting the overall metabolic activity within cells.

Dosage Effects

Research indicates that the effects of this compound vary with dosage:

- Low Doses : At lower concentrations, it enhances metabolic processes and energy production.

- High Doses : Higher concentrations can lead to toxic effects, disrupting normal cellular functions and causing oxidative stress. This biphasic response highlights the importance of dosage in therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antiviral Properties : Research has shown potential antiviral applications for this compound, particularly in inhibiting viral replication mechanisms.

- Anticancer Activity : Some studies suggest that this compound may exhibit anticancer properties by influencing cell proliferation and apoptosis pathways.

- Biochemical Analysis : Detailed biochemical analyses have demonstrated its interactions with various biomolecules, establishing its role as a crucial component in DNA synthesis and repair mechanisms.

Comparative Analysis

To better understand the significance of this compound, a comparative analysis with other related compounds can provide insights into its unique properties.

| Compound | Role in Biochemistry | Potential Applications |

|---|---|---|

| This compound | Building block for DNA synthesis | Antiviral, anticancer therapies |

| D-Ribose | Energy metabolism | Cardiac health |

| L-Rhamnose | Plant polysaccharide synthesis | Food industry |

特性

IUPAC Name |

(2R,4R,5S)-oxane-2,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/t3-,4+,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQAVWAHRUNNPG-MROZADKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(COC1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CO[C@H]1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426151 | |

| Record name | 2-Deoxy-a-L-erythro pentopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113890-34-9 | |

| Record name | 2-Deoxy-a-L-erythro pentopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。